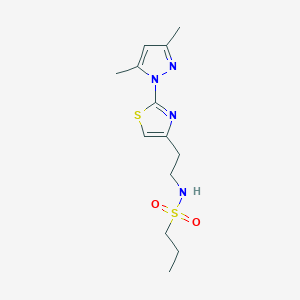

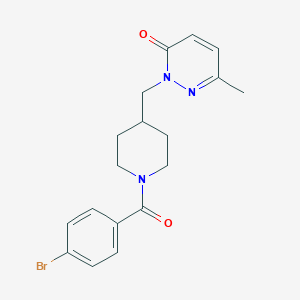

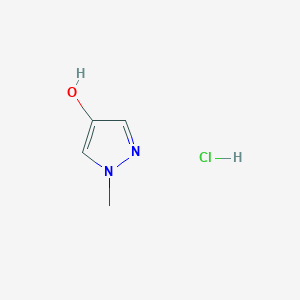

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis and Antibacterial Evaluation

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of finding effective antibacterial agents. The precursor used in these syntheses was ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which underwent reactions with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity with hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. Some of these compounds demonstrated high antibacterial activity upon testing .

Molecular Structure Analysis

In the context of carbonic anhydrase inhibitors, the molecular structure of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide was analyzed through kinetic and X-ray crystallographic studies. This compound showed potent inhibition of several mammalian carbonic anhydrase isozymes, particularly CA IV, VII, IX, XII, and XIII. The crystal structure of its adduct with hCA II revealed unique interactions that differ significantly from those observed with structurally related aliphatic derivatives. These findings suggest that the compound could be a strong and selective inhibitor for certain isozymes, which is valuable for therapeutic applications .

Chemical Reactions Analysis

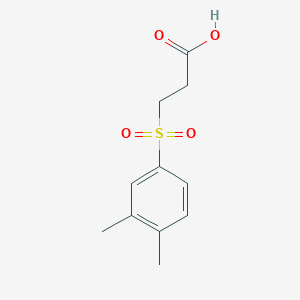

The use of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for the formylation of alcohols and amines was investigated. This catalyst, supported on silica gel, offers a green and versatile approach to formylation using ethyl formate under neat conditions at room temperature. The study highlights the potential of this novel catalyst in organic synthesis, particularly for introducing formyl groups into various substrates .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide" are not directly discussed in the provided papers, the studies do provide insights into the properties of related sulfonamide compounds. For instance, the antibacterial activity of sulfonamido-containing heterocyclic compounds , the inhibitory effects of sulfonamides on carbonic anhydrase isozymes , and the catalytic efficiency of sulfonamide derivatives in organic synthesis all suggest that the compound may exhibit similar characteristics. These could include biological activity, potential for enzyme inhibition, and reactivity in chemical transformations.

Scientific Research Applications

Synthesis and Biological Activity

Antibacterial Agents : Research focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. This effort led to the creation of compounds with significant antibacterial activity, demonstrating the potential of such chemical structures in developing new antimicrobial solutions (Azab, Youssef, & El-Bordany, 2013).

Ligand Synthesis : The chemical has been used in the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands. These ligands were prepared through reactions involving pyrazoles, showcasing the compound's utility in creating novel ligands for potential applications in coordination chemistry and catalysis (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

Polymeric Compound Modification : In another study, radiation-induced hydrogels were modified with various amine compounds, including this chemical, to form amine-treated polymers. These modified polymers showed enhanced thermal stability and promising antibacterial and antifungal activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).

Anti-Inflammatory and Anticancer Agents : A series of novel derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research highlights the compound's role as a precursor in synthesizing molecules with potential therapeutic applications (Küçükgüzel et al., 2013).

Catalysis and Synthesis Enhancement

- Catalytic Applications : The compound has been employed as a catalyst in the synthesis of various heterocyclic derivatives, including 4H-pyran and pyrazolo[1,2-b]phthalazine derivatives, under aqueous media. This demonstrates its effectiveness in facilitating multi-component reactions, aligning with green chemistry protocols (Khazaei et al., 2015).

Future Directions

Pyrazole-based ligands, such as “N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide”, have potential for further developments in catalytic processes relating to catecholase activity . They can also be used in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

It’s suggested that similar compounds may interact with their targets through hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of similar compounds .

properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S2/c1-4-7-21(18,19)14-6-5-12-9-20-13(15-12)17-11(3)8-10(2)16-17/h8-9,14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOKTDLBGXSYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)

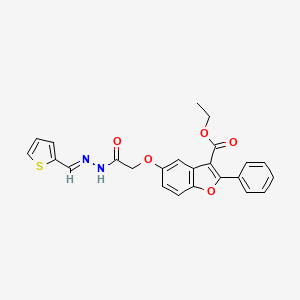

![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)

![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)

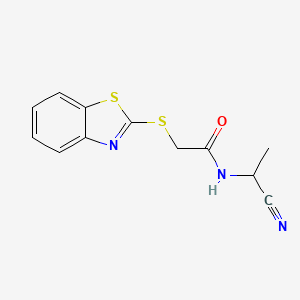

![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)